molecular formula C11H12N2O5 B11021433 Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate

Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate

Cat. No.: B11021433
M. Wt: 252.22 g/mol
InChI Key: QVGXMGDIBGEXQX-UHFFFAOYSA-N
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Description

Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an amino acid derivative, which is further substituted with a nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate typically involves the reaction of 3-methyl-4-nitrobenzoic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours until the desired product is formed .

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials, including 3-methyl-4-nitrobenzoic acid and methyl glycinate, are readily available and cost-effective, making this compound suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activities or the modulation of signaling pathways. The ester group can be hydrolyzed to release the active amino acid derivative, which can further interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate is unique due to the presence of the 3-methyl-4-nitrobenzoyl group, which imparts specific chemical and biological properties. The nitro group enhances its reactivity, making it suitable for various chemical transformations. Additionally, the ester group provides a handle for further functionalization, allowing for the synthesis of a wide range of derivatives .

Properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate

InChI

InChI=1S/C11H12N2O5/c1-7-5-8(3-4-9(7)13(16)17)11(15)12-6-10(14)18-2/h3-5H,6H2,1-2H3,(H,12,15)

InChI Key

QVGXMGDIBGEXQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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